4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes an ethoxy-phenyl group and two methyl groups attached to the quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one typically involves the condensation of 2-ethoxybenzaldehyde with 2,3-dimethyl-1,4-dihydroquinolin-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product through a cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl ring or the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
- 4-(2-Methoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
- 4-(2-Chloro-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4-(2-Ethoxy-phenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-8-6-5-7-14(18)15-11-19(21)20-17-10-13(3)12(2)9-16(15)17/h5-10,15H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFMHBLEHJWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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